molecular formula C23H15ClN6O B12217540 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol

Cat. No.: B12217540
M. Wt: 426.9 g/mol
InChI Key: KLZIOLTUCCWCQX-UHFFFAOYSA-N
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Description

The compound 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is a polycyclic heteroaromatic molecule featuring a pyrazolo-triazolopyrimidine core substituted with a 3-chloro-4-methylphenyl group at position 7 and a naphthalen-2-ol moiety at position 2. Its synthesis likely follows methodologies analogous to those reported for related pyrazolo-triazolopyrimidines, such as refluxing intermediates in phosphorus oxychloride with aromatic acids (e.g., 1-naphthylacetic acid) to introduce substituents .

Properties

Molecular Formula

C23H15ClN6O

Molecular Weight

426.9 g/mol

IUPAC Name

3-[10-(3-chloro-4-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol

InChI

InChI=1S/C23H15ClN6O/c1-13-6-7-16(10-19(13)24)30-22-18(11-26-30)23-27-21(28-29(23)12-25-22)17-8-14-4-2-3-5-15(14)9-20(17)31/h2-12,31H,1H3

InChI Key

KLZIOLTUCCWCQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC6=CC=CC=C6C=C5O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the naphthalen-2-ol moiety through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as the chloro group.

    Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled conditions, such as specific temperatures, pH levels, and solvents, to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s naphthalen-2-ol group is unique among the listed analogs, which primarily feature alkyl, aryl, or heterocyclic substituents (e.g., tetrahydrofuran, phenethyl) . This naphthol moiety may enhance solubility in polar solvents compared to purely aromatic substituents .
  • Synthetic Flexibility : Most analogs are synthesized via nucleophilic substitution or cyclization, but the target compound’s synthesis emphasizes phosphorus oxychloride-mediated reactions, enabling efficient introduction of bulky aromatic groups .

Adenosine Receptor Antagonism

Pyrazolo-triazolopyrimidines are recognized for adenosine receptor (AR) antagonism. For example, derivatives with 2-furanyl or phenethyl groups exhibit selectivity for A2A or A3 receptors .

Anticancer Activity

Compounds like 7-(4-bromophenyl)-9-(pyridin-4-yl)-pyrazolo-triazolopyrimidine show antiproliferative effects via kinase inhibition (e.g., CDK2) .

Metabolic Stability

Substituents like tetrahydrofuran () or phenethyl () may improve metabolic stability compared to the target compound’s naphthol group, which could undergo glucuronidation .

Physicochemical Properties

  • Lipophilicity : The chloro-methylphenyl group increases logP compared to methylphenyl analogs (e.g., ), but the naphthol group counterbalances this with hydrophilic character .
  • Crystallinity: Analogs with planar substituents (e.g., 4-chlorophenoxymethyl in ) exhibit higher melting points, suggesting the target compound may form stable crystalline phases suitable for formulation .

Biological Activity

The compound 3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a pyrazolo-triazolo-pyrimidine core fused with a naphthalenol moiety, suggesting diverse applications in pharmacology.

  • Molecular Formula : C19H13ClN6O
  • Molecular Weight : 376.7991 g/mol
  • CAS Number : 5272-05-9
  • Structure : The compound features a chloro and methyl group on the phenyl ring, enhancing its chemical diversity and potential biological interactions.

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, including enzymes and receptors. The exact pathways and molecular targets are subjects of ongoing research, with preliminary studies indicating potential inhibition of key cancer-related pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance:

  • A novel class of phenylpyrazolo[3,4-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) with IC50 values ranging from 0.3 to 24 µM .
  • The most potent analogs exhibited dual inhibition of EGFR and VGFR2 pathways, crucial for tumor growth and angiogenesis. For example, compound 5i showed an IC50 of 0.3 µM against EGFR and 7.60 µM against VGFR2, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound's structural similarities to other pyrazolo-pyrimidine derivatives suggest potential anti-inflammatory properties:

  • Research indicates that certain derivatives can inhibit COX-1/COX-2 enzymes, which are critical in the inflammatory response .
  • In vivo studies using formalin-induced edema models have shown promising results in reducing inflammation .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, compounds within this chemical class have been explored for:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against various pathogens.
  • Antiparasitic Effects : Certain analogs have shown efficacy against parasitic infections, highlighting their broad-spectrum potential .

Case Studies

  • MCF-7 Cell Line Study : In a controlled study evaluating the effects of phenylpyrazolo derivatives on MCF-7 cells, compounds were shown to significantly inhibit cell proliferation and induce apoptosis through cell cycle arrest mechanisms.
  • In Vivo Models : Animal models treated with selected pyrazolo-pyrimidine derivatives displayed reduced tumor sizes compared to controls, supporting their therapeutic potential against cancer.

Comparative Analysis with Similar Compounds

The following table summarizes key biological activities of related compounds:

Compound NameAnticancer Activity (IC50)Anti-inflammatory ActivityOther Activities
Compound A0.5 µM (EGFR)ModerateAntimicrobial
Compound B1.0 µM (VGFR2)HighAntiparasitic
Target Compound0.3 µM (EGFR), 7.60 µM (VGFR2)SignificantBroad-spectrum

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